molecular formula C27H30N4O5 B2784034 ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 1215841-16-9

ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No. B2784034
CAS RN: 1215841-16-9
M. Wt: 490.56
InChI Key: VPEQYAXIGVAUGG-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as thiophene derivatives, have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been prepared from enaminones via the reaction with different nucleophiles and electrophiles .


Synthesis Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of enaminones with different nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, one compound was prepared as a yellow powder .

Future Directions

The future directions for research on similar compounds could involve synthesizing new derivatives and testing their biological activity. Changing the substituents at certain positions can significantly affect their biological activity .

properties

IUPAC Name

ethyl 3-[2-(4-ethoxyanilino)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-4-35-21-12-10-20(11-13-21)28-24(32)17-31-25(19-8-6-18(3)7-9-19)29-23-16-30(27(34)36-5-2)15-14-22(23)26(31)33/h6-13H,4-5,14-17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQYAXIGVAUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)C(=O)OCC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

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